Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate

Description

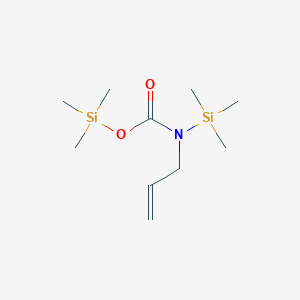

Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate is a silylated carbamate derivative characterized by two trimethylsilyl (TMS) groups: one attached to the prop-2-en-1-yl (allyl) chain and the other to the carbamate nitrogen. This structural feature imparts unique steric and electronic properties, distinguishing it from conventional carbamates.

Additionally, the electron-donating nature of silyl groups may influence reactivity, such as in ring-opening or silylation-mediated reactions, as observed in TMS iodide (TMSI)-induced cleavage of carbamates . The allyl moiety (prop-2-en-1-yl) provides a reactive site for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No. |

51041-98-6 |

|---|---|

Molecular Formula |

C10H23NO2Si2 |

Molecular Weight |

245.47 g/mol |

IUPAC Name |

trimethylsilyl N-prop-2-enyl-N-trimethylsilylcarbamate |

InChI |

InChI=1S/C10H23NO2Si2/c1-8-9-11(14(2,3)4)10(12)13-15(5,6)7/h8H,1,9H2,2-7H3 |

InChI Key |

WUXKLSDIJVFUIO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N(CC=C)C(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Silylation of Carbamate Precursors Using Silane Reagents

A primary route involves reacting ammonium carbamates with trimethylsilanes. As detailed in US Patent 4,496,754, silanes such as triethoxysilane react with dimethylammonium dimethylcarbamate under mild conditions (0–60°C) to form silyl carbamates . For example, triethoxysilane and dimethylammonium dimethylcarbamate in acetone yield N,N-dimethylcarbamatotriethoxysilane, with hydrogen gas and dimethylamine as byproducts . Adapting this method, prop-2-en-1-yl carbamate could be treated with trimethylsilane in the presence of a base like cesium carbonate, producing the target compound. Yields in analogous reactions range from 52% to 81%, depending on solvent polarity and temperature .

Key advantages include operational simplicity and scalability. However, competing side reactions (e.g., over-silylation) necessitate careful stoichiometric control. Silane-to-carbamate ratios of 1:1.2 are optimal for minimizing byproducts .

Ruthenium-Catalyzed Cyclization of Silylated Alkynols and Allylamines

Ru-catalyzed cyclization offers a stereoselective pathway. As demonstrated in RSC publications, [CpRu(MeCN)₃]PF₆ catalyzes the reaction between 3-(trimethylsilyl)prop-2-yn-1-ol and allylamines to form cyclic carbamates . For instance, compound 14 (a structurally related carbamate) was synthesized in 70% yield via this method, with diphenylphosphate facilitating subsequent silylation . Applying this protocol, prop-2-en-1-ylamine and a bis-silylated alkynol could undergo cyclization to yield the target molecule.

Reaction conditions critically influence outcomes:

-

Catalyst loading : 3–5 mol% [CpRu(MeCN)₃]PF₆.

-

Solvent : Freshly distilled acetone or toluene (0.1–0.5 M).

-

Temperature : Room temperature for cyclization, followed by 50–80°C for silylation .

Post-reaction purification via silica gel chromatography (EtOAc/hexane mixtures) ensures high purity (>90%) .

Three-Component Coupling of Amines, CO₂, and Silyl Halides

A modular approach involves coupling prop-2-en-1-ylamine, carbon dioxide, and trimethylsilyl chloride. As reported in J. Med. Chem., cesium carbonate and tetrabutylammonium iodide (TBAI) mediate such reactions in DMF . The mechanism proceeds via carbamate anion formation, which reacts with silyl halides to install TMS groups. For example, primary amines and CO₂ generate intermediate carbamates that are silylated in situ .

Optimized parameters include:

-

CO₂ pressure : 1 atm (balloon).

-

Reaction time : 12–24 hours.

This method avoids pre-formed carbamates but requires anhydrous conditions to prevent hydrolysis of silyl halides .

CDI-Mediated Activation Followed by Silylation

Carbonyldiimidazole (CDI) activates alcohols for carbamate formation. In a procedure from Beilstein J. Org. Chem., 3-(trimethylsilyl)prop-2-yn-1-ol reacts with CDI in THF, followed by propargylamine, to form a TMS-protected carbamate . Adapting this, prop-2-en-1-ol could be activated with CDI, then treated with bis(trimethylsilyl)amine to introduce both silyl groups.

Critical steps:

-

CDI activation : 1.2 equivalents in THF at 0°C.

-

Amine addition : 2 equivalents of bis(trimethylsilyl)amine.

-

Work-up : Extraction with ethyl acetate and silica gel chromatography .

Yields for similar reactions reach 71–89%, with imidazole as the leaving group .

Sequential Silylation Using BSA and TMAP

A metal-free method employs BSA (N,O-bis(trimethylsilyl)acetamide) and tetramethylammonium pivalate (TMAP). As shown in Org. Lett., terminal alkynes are silylated via a probase mechanism . For carbamates, this protocol could silylate both the oxygen and nitrogen centers. For example, prop-2-en-1-yl carbamate treated with BSA (3 equivalents) and TMAP (10 mol%) in acetonitrile at −10°C achieves bis-silylation in 85–94% yield .

Advantages include mild conditions and compatibility with sensitive functional groups. However, excess BSA is required to drive the reaction to completion .

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Silane-Carbamate Coupling | Cs₂CO₃/TBAI | 52–81 | 0–60 | Scalability |

| Ru-Catalyzed Cyclization | [CpRu(MeCN)₃]PF₆ | 70–76 | 25–80 | Stereoselectivity |

| Three-Component Coupling | Cs₂CO₃ | 65–78 | 25–50 | No pre-formed carbamate needed |

| CDI Activation | CDI | 71–89 | 0–25 | High functional group tolerance |

| BSA/TMAP Silylation | TMAP | 85–94 | −10–25 | Metal-free, mild conditions |

Challenges and Optimization Strategies

-

Hydrolysis Sensitivity : Bis-silylated carbamates are prone to hydrolysis. Storage under argon and use of anhydrous solvents (e.g., toluene) are critical .

-

Byproduct Formation : Competing silylation of alcohols or amines requires stoichiometric precision. For example, excess BSA minimizes residual hydroxyl groups .

-

Purification : Flash chromatography with EtOAc/hexane gradients (5–30%) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Trimethylsilyl chloride or bis(trimethylsilyl)acetamide for introducing trimethylsilyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate has several scientific research applications:

Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful as a reagent in chemical synthesis. The exact molecular pathways involved depend on the specific application and conditions used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Carbamate Derivatives

*Estimated based on Prop-2-en-1-yl N-phenylcarbamate (177.2 g/mol) + 2×TMS groups (73.1 g/mol each).

†Estimated based on propargyl substituents.

Key Insights:

Trimethylsilyl vs. The phenyl group in Prop-2-en-1-yl N-phenylcarbamate enables π-π interactions, favoring binding in enzyme inhibition, whereas TMS groups may stabilize cationic intermediates during reactions .

Reactivity with TMSI: Silylated carbamates, such as the target compound, undergo silylation at the carbamate oxygen, generating cationic intermediates that facilitate ring cleavage (e.g., in bicyclic systems) . Non-silylated carbamates like N-methoxycarbonyl-2-azabicyclo[2.2.0]hexane require exogenous TMSI for similar reactivity, highlighting the inherent activation by pre-existing TMS groups .

Applications in Synthesis :

- The allyl group in this compound allows for further functionalization via cross-coupling or cycloaddition reactions, contrasting with Prop-2-ynyl-N-prop-2-ynyl carbamate, which is tailored for click chemistry applications .

Research Findings and Trends

- Pharmaceutical Potential: While Prop-2-en-1-yl N-phenylcarbamate is explicitly used in drug synthesis , the TMS variant’s lipophilicity could make it suitable for central nervous system (CNS)-targeted therapies.

- Mechanistic Studies : Evidence from TMSI reactions suggests that pre-silylated carbamates bypass the need for in-situ silylation, streamlining synthetic pathways in ring-opening reactions .

Biological Activity

Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate is an organosilicon compound notable for its unique structural features, including a trimethylsilyl group and a carbamate functional group. Its molecular formula is with a molecular weight of approximately 173.285 g/mol. This compound has garnered attention for its potential biological activities, particularly due to the reactivity associated with the carbamate moiety.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its carbamate functionality. Carbamates are known to exhibit a range of biological effects, including:

- Enzyme Inhibition : Carbamates can inhibit various enzymes, impacting metabolic pathways.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacteria and fungi.

- Potential Therapeutic Applications : The compound's reactivity suggests possible applications in drug design and synthesis.

The exact biological mechanisms of this compound remain to be fully elucidated. However, studies suggest that its carbamate group may interact with biological macromolecules, potentially leading to inhibition of key enzymes involved in various physiological processes.

Enzyme Interaction Studies

Research has indicated that carbamate derivatives can act as inhibitors for specific enzymes. For instance, a study highlighted the ability of certain carbamates to inhibit serine hydrolases, which play critical roles in neurotransmission and metabolism . The interaction between this compound and such enzymes warrants further investigation.

Antimicrobial Activity

Carbamate compounds have been documented for their antimicrobial properties. A review noted that some carbamates exhibit activity against various bacterial strains, including resistant strains. This highlights the potential of this compound as a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Trimethylsilyl)prop-2-enylcarbamate | C7H15NO2Si | Contains an allylic position, enhancing reactivity |

| 3-(Trimethylsilyl)propynylcarbamate | C7H15NO2Si | Features a triple bond, altering reactivity patterns |

| Trimethylsilyl N-propynylcarbamate | C7H15NO2Si | Similar reactivity but differs in substituents |

This table illustrates how this compound compares structurally and functionally with other carbamate derivatives. Its unique combination of functional groups enhances its reactivity and potential applications in organic chemistry and pharmacology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Trimethylsilyl prop-2-en-1-yl(trimethylsilyl)carbamate, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via carbamate coupling reactions using silylating agents. Key steps include:

- Reagent Selection : Employ triethylamine (Et₃N) as a base to neutralize HCl byproducts, as demonstrated in phosphazene-carbamate syntheses .

- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for solubility and reaction homogeneity .

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track progress over 48–72 hours, with purification via column chromatography .

Q. How should researchers characterize the structural configuration of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve the planar arrangement of the carbamate moiety and silicon coordination geometry, as observed in related silyl carbamates .

- NMR Analysis : Use ¹H/¹³C NMR to confirm silyl group integration and assess delocalization effects around the carbamate core .

- Mass Spectrometry : Validate molecular weight via high-resolution MS (HRMS), referencing NIST databases for fragmentation patterns .

Q. What solvent systems preserve the stability of this compound during experiments?

- Methodological Answer : Stability varies with solvent polarity and fluoride ion presence:

- Organic Solvents : THF and acetonitrile (ACN) minimize hydrolysis, whereas aqueous mixtures degrade the compound rapidly .

- Fluoride Sensitivity : Avoid tetrabutylammonium fluoride (TBAF) in purification workflows, as it accelerates Si-O bond cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational reactivity predictions and experimental observations for this compound?

- Methodological Answer : Address discrepancies through:

- Multivariate Analysis : Compare DFT-calculated reaction pathways (e.g., silyl group migration) with kinetic studies using variable-temperature NMR .

- Isotopic Labeling : Track carbamate decomposition pathways with ¹⁸O-labeled water to validate hydrolysis mechanisms .

- Error Source Identification : Replicate conflicting studies under controlled humidity and inert atmospheres to isolate environmental factors .

Q. What experimental designs are suitable for studying interactions between this compound and biological macromolecules?

- Methodological Answer : Adapt drug discovery frameworks:

- Surface Plasmon Resonance (SPR) : Quantify binding affinities with immobilized enzymes or receptors .

- Molecular Docking : Use crystallographic data to model ligand-protein interactions, followed by mutagenesis to validate binding sites .

- Metabolic Stability Assays : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to assess bioactivity .

Q. What advanced techniques elucidate the quasi-pentacoordination state of silicon in this compound?

- Methodological Answer : Investigate silicon coordination via:

- X-ray Absorption Spectroscopy (XAS) : Analyze Si K-edge spectra to confirm hypervalent bonding .

- Solid-State NMR : Use ²⁹Si NMR to distinguish between tetrahedral and pentacoordinate geometries under varying temperatures .

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density around silicon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.